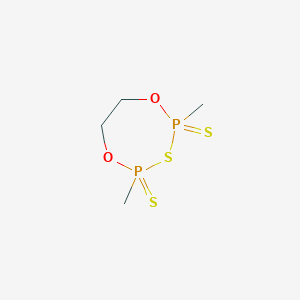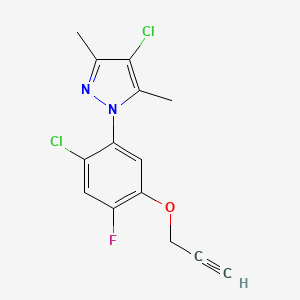![molecular formula C18H24OSn B14316718 Trimethyl[3-(3-phenoxyphenyl)propyl]stannane CAS No. 106797-70-0](/img/structure/B14316718.png)
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(3-phenoxyphenyl)propyl group. Organotin compounds, including this one, are known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(3-phenoxyphenyl)propyl]stannane typically involves the reaction of trimethyltin chloride with 3-(3-phenoxyphenyl)propyl magnesium bromide. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(3-phenoxyphenyl)propyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trimethyl[3-(3-phenoxyphenyl)propyl]stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin chloride
- Triphenyltin chloride
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. For example, the presence of the 3-(3-phenoxyphenyl)propyl group enhances its reactivity and potential biological activities compared to other organotin compounds .
Eigenschaften
| 106797-70-0 | |
Molekularformel |
C18H24OSn |
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
trimethyl-[3-(3-phenoxyphenyl)propyl]stannane |
InChI |
InChI=1S/C15H15O.3CH3.Sn/c1-2-7-13-8-6-11-15(12-13)16-14-9-4-3-5-10-14;;;;/h3-6,8-12H,1-2,7H2;3*1H3; |
InChI-Schlüssel |
YSZMUCZJOLQVAR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


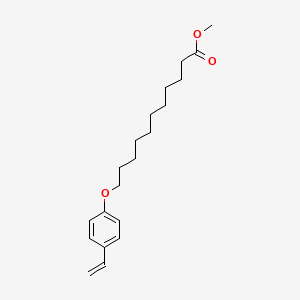

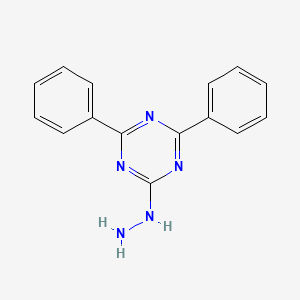
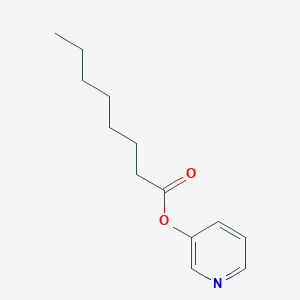
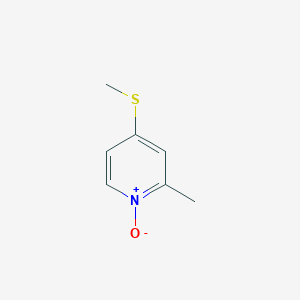
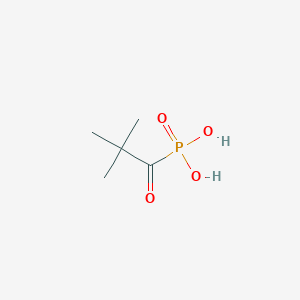
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
